(2-Aminoethyl)(pentyl)(propan-2-yl)amine
CAS No.:
Cat. No.: VC17778337
Molecular Formula: C10H24N2
Molecular Weight: 172.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24N2 |
|---|---|
| Molecular Weight | 172.31 g/mol |
| IUPAC Name | N'-pentyl-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H24N2/c1-4-5-6-8-12(9-7-11)10(2)3/h10H,4-9,11H2,1-3H3 |
| Standard InChI Key | UTSQSUJHBDTEKW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN(CCN)C(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
(2-Aminoethyl)(pentyl)(propan-2-yl)amine (molecular formula: ) features a central nitrogen atom bonded to three distinct groups:
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2-Aminoethyl group (): Introduces a primary amine functionality, enhancing solubility in polar solvents and enabling participation in hydrogen bonding.
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Pentyl chain (): A linear alkyl group contributing to hydrophobicity and influencing lipophilicity.
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Propan-2-yl group (): A branched alkyl substituent that introduces steric hindrance, potentially affecting reactivity and interaction with biological targets .
The interplay of these groups creates a molecule with balanced polar and nonpolar regions, making it suitable for applications requiring amphiphilic properties.
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 compares (2-Aminoethyl)(pentyl)(propan-2-yl)amine with structurally related amines:
Key Differentiator: The simultaneous presence of aminoethyl, pentyl, and isopropyl groups in (2-Aminoethyl)(pentyl)(propan-2-yl)amine distinguishes it from simpler tertiary amines, enabling multifunctional reactivity .
Synthesis and Optimization Strategies
Proposed Synthetic Routes
While no direct synthesis of (2-Aminoethyl)(pentyl)(propan-2-yl)amine is documented, analogous methodologies from related compounds suggest viable pathways:
Route 1: Nucleophilic Substitution
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Starting Materials: 2-Chloroethylamine hydrochloride, pentyl bromide, and isopropyl bromide.
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Reaction Mechanism:
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Purification: Distillation under reduced pressure to isolate the tertiary amine (yield: ~70–85% estimated) .
Route 2: Reductive Amination
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Starting Materials: Pentylamine, isopropyl ketone, and 2-aminoethanol.
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Reaction Mechanism:
Challenges in Synthesis
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Steric Hindrance: The bulky isopropyl group may impede nucleophilic attack during alkylation, necessitating elevated temperatures or prolonged reaction times .
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Byproduct Formation: Competing reactions (e.g., over-alkylation) require careful control of stoichiometry and reaction conditions .
Physicochemical Properties
Predicted Physical Properties
Using quantitative structure-property relationship (QSPR) models and analog data :
| Property | Value/Description |
|---|---|
| Molecular Weight | 172.31 g/mol |
| Density | ~0.78–0.82 g/cm³ |
| Boiling Point | ~180–200°C (estimated) |
| Solubility | Miscible in polar solvents (e.g., ethanol, DMF); limited in water |
| pKa | ~10.2 (tertiary amine) |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~3300 cm (N-H stretch, aminoethyl group) and ~2800 cm (C-H stretches from alkyl chains).
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NMR:
Future Research Directions
Mechanistic Studies
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Binding Affinity Assays: Screen for interactions with biological targets (e.g., G protein-coupled receptors) using surface plasmon resonance .
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Structure-Activity Relationships: Modify substituents to optimize properties like solubility or target selectivity.
Industrial Scaling
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Process Optimization: Evaluate solvent systems (e.g., ionic liquids) to improve reaction yields and reduce waste.
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